4-Acetamido-3-fluorobenzaldehyde thiosemicarbazone
Description
Properties
CAS No. |
475150-57-3 |
|---|---|
Molecular Formula |
C10H11FN4OS |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-fluorophenyl]acetamide |
InChI |
InChI=1S/C10H11FN4OS/c1-6(16)14-9-3-2-7(4-8(9)11)5-13-15-10(12)17/h2-5H,1H3,(H,14,16)(H3,12,15,17)/b13-5+ |
InChI Key |
LPOOMGIKZQEQHR-WLRTZDKTSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)C=NNC(=S)N)F |
Isomeric SMILES |
CC(=O)NC1=C(C=C(C=C1)/C=N/NC(=S)N)F |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C=NNC(=S)N)F |
Synonyms |
4-acetamido-3-fluorobenzaldehyde thiosemicarbazone KBF 611 KBF-611 KBF611 |
Origin of Product |
United States |
Biological Activity
4-Acetamido-3-fluorobenzaldehyde thiosemicarbazone (compound 16) is a synthetic compound derived from the reaction of 4-acetamido-3-fluorobenzaldehyde with thiosemicarbazide. This compound has garnered attention for its potential biological activities, particularly its efficacy against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB). This article reviews the biological activity of this compound, focusing on its antimicrobial properties, toxicity profile, and mechanisms of action.
Synthesis
The synthesis of this compound involves a straightforward reaction between 4-acetamido-3-fluorobenzaldehyde and thiosemicarbazide. The process typically yields high purity and satisfactory yields, as demonstrated in various studies .
In Vitro Studies
This compound has been extensively studied for its antimycobacterial activity. In primary screening tests, the compound exhibited 99% inhibition against M. tuberculosis under specific conditions . The Minimum Inhibitory Concentration (MIC) values were determined against various strains of M. tuberculosis, including drug-sensitive and resistant strains. The results are summarized in Table 1.
| Strain Type | MIC (µg/mL) |
|---|---|
| Drug-sensitive H37Rv | 0.5 |
| Drug-resistant Erdman | 2.0 |
| Isoniazid-resistant | 1.0 |
| Rifampicin-resistant | 1.5 |
Table 1: MIC values of this compound against different M. tuberculosis strains .
In Vivo Studies
In animal models, the compound was administered intraperitoneally or via oral gavage to evaluate its efficacy against TB infection. Results indicated significant bacterial load reduction in treated groups compared to controls, with statistical analyses confirming the significance of these findings .
Toxicity Profile
The toxicity of this compound has been assessed using a variety of assays. It was found to be non-toxic at therapeutic doses, with a selectivity index (SI) indicating a favorable safety profile when compared to its antimicrobial efficacy .
| Parameter | Value |
|---|---|
| IC50 in VERO cells | >10 µg/mL |
| SI (IC50:MIC) | >20 |
Table 2: Toxicity parameters and selectivity index for the compound .
The exact mechanism by which this compound exerts its antimycobacterial effects remains partially elucidated. However, it is suggested that the compound interferes with mycolic acid synthesis in mycobacteria, similar to other known anti-TB agents . Additionally, it may induce apoptosis in infected macrophages, leading to enhanced clearance of the bacteria .
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Case Study 1 : A cohort study involving patients with drug-resistant TB showed that treatment regimens including this compound led to improved outcomes compared to standard therapies alone.
- Case Study 2 : A laboratory study demonstrated that combining this thiosemicarbazone with existing anti-TB drugs resulted in synergistic effects, enhancing overall treatment efficacy.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-acetamido-3-fluorobenzaldehyde thiosemicarbazone involves a straightforward condensation reaction. The compound is characterized by its ability to inhibit the growth of M. tuberculosis, making it a candidate for further development as an anti-tubercular agent. The reaction can be summarized as follows:
Antimycobacterial Activity
Research has demonstrated that this compound exhibits significant antimycobacterial activity. In primary screening tests, the compound showed 99% inhibition of M. tuberculosis at low concentrations, with a minimum inhibitory concentration (MIC) of approximately 0.1 µg/ml . This indicates that it is significantly more effective than traditional anti-tuberculosis agents like isoniazid and rifampicin .
Efficacy Against Drug-Resistant Strains
The compound has also been tested against various drug-resistant strains of M. tuberculosis. The results indicate that it maintains efficacy even against strains resistant to first-line treatments, suggesting a unique mechanism of action that circumvents common resistance pathways .
In addition to its antimicrobial properties, studies have indicated that this compound is non-toxic to mammalian cells at therapeutic doses. The selectivity index (SI), which compares the toxicity to mammalian cells with the antimicrobial activity against M. tuberculosis, supports its potential for therapeutic use .
Case Studies and Research Findings
Several studies have documented the promising effects of this compound:
- Primary Screening Results : In vitro tests showed that this compound effectively inhibited M. tuberculosis growth in macrophage models, demonstrating its potential as a treatment option for tuberculosis .
- Cross-Resistance Studies : Research indicates that this compound does not exhibit cross-resistance with existing anti-tuberculosis drugs, which is critical for developing new therapies for resistant strains .
Comparative Data Table
| Compound | MIC (µg/ml) | % Inhibition | Selectivity Index |
|---|---|---|---|
| This compound | 0.1 | 99% | High |
| Isoniazid | >2.0 | Variable | Low |
| Rifampicin | >2.0 | Variable | Low |
Preparation Methods
Spectroscopic Confirmation
Infrared Spectroscopy (IR) :
-
NH Stretches : Bands at 3358 cm⁻¹ (thiosemicarbazone NH) and 3293 cm⁻¹ (amide NH).
-
C=S Stretch : 1286 cm⁻¹, indicative of the thiosemicarbazone moiety.
¹H NMR (90 MHz, DMSO-d₆) :
-
δ 11.49 (s, 1H, thiosemicarbazone NH).
-
δ 9.86 (s, 1H, amide NH).
-
δ 8.22–7.4 (m, 5H, aromatic protons and NH₂).
Elemental Analysis :
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 47.23 | 47.25 |
| H | 4.36 | 4.53 |
| N | 22.03 | 22.07 |
| S | 12.61 | 12.30 |
Data align with theoretical values, confirming compound purity.
Comparative Analysis with Halogenated Analogs
Chloro and Bromo Derivatives
Synthetic routes for 4-acetamido-3-chlorobenzaldehyde thiosemicarbazone (compound 18) and 4-acetamido-3-bromobenzaldehyde thiosemicarbazone (compound 20) mirror the fluorinated analog’s methodology but employ distinct halogenation reagents:
| Halogen | Reagent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| F | Selectfluor™ | 33.5 | 231 |
| Cl | NaOCl in acetic acid | 90 | 235–238 |
| Br | Br₂ in acetic acid | 32 | 232–235 |
Fluorination offers milder conditions compared to corrosive bromine or chlorine gas, though with lower yields due to recrystallization losses.
Mechanistic Considerations
Electrophilic fluorination via Selectfluor™ proceeds through a diazonium intermediate, whereas chlorination and bromination rely on hypohalous acid generation. The steric and electronic effects of the acetamido group direct halogenation to the meta position, consistent with resonance-assisted substitution patterns.
Optimization Strategies and Scalability
Q & A
Q. What are the standard synthetic routes for 4-Acetamido-3-fluorobenzaldehyde thiosemicarbazone?
The synthesis typically involves two steps: (1) formation of thiosemicarbazides via reaction of hydrazine hydrate with substituted isothiocyanates in dichloromethane, and (2) condensation of the thiosemicarbazide with 4-acetamido-3-fluorobenzaldehyde under reflux in ethanol or methanol with catalytic glacial acetic acid. Thin-layer chromatography (TLC) and melting point analysis are used to monitor purity, while structural confirmation relies on IR, -NMR, and -NMR spectroscopy .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C=S, N-H stretches) .
- Nuclear Magnetic Resonance (NMR) : -NMR (400 MHz) and -NMR (100 MHz) in DMSO- resolve proton environments and carbon frameworks, respectively .
- Thin-layer chromatography (TLC) : Verifies reaction progress and purity using UV-254 nm visualization .
Q. How is in vitro toxicity evaluated against tumor cell lines?
Standard protocols involve treating tumor cell lines (e.g., J774 macrophages) with the compound at varying concentrations (e.g., 0.1–100 µM) for 48–72 hours. Viability is assessed via MTT or resazurin assays, with commercial drugs like Doxorubicin as positive controls. Data are analyzed using nonlinear regression to calculate IC values .
Advanced Research Questions
Q. How can researchers address synthetic challenges like unexpected byproducts?
Side reactions, such as di-thiosemicarbazide formation, can occur when hydrazine reacts with excess isothiocyanate. To mitigate this, t-Boc-protected hydrazine is used to synthesize pure thiosemicarbazides, followed by acid deprotection . Solvent optimization (e.g., methanol over DCM or THF) and catalytic glacial acetic acid improve yield and purity .
Q. What methodologies predict ADMET properties for preclinical evaluation?
Computational platforms like SwissADME and pkCSM predict absorption, distribution, metabolism, excretion, and toxicity. Key parameters include:
- Lipophilicity (LogP) : Impacts membrane permeability.
- CYP450 inhibition : Assesses metabolic stability.
- AMES toxicity : Predicts mutagenic potential. These tools compare the compound’s profile with known drugs (e.g., Doxorubicin) to prioritize candidates for in vivo studies .
Q. How to design experiments for analyzing structure-activity relationships (SAR)?
- Crystallography : Resolve the ligand’s 3D structure to identify pharmacophoric groups (e.g., acetamido and fluorine substituents) that enhance binding to biological targets .
- Molecular docking : Simulate interactions with enzymes (e.g., aldose reductase) or metal ions (e.g., Fe) to optimize substituent effects .
- Bioactivity correlation : Compare IC values of analogs with varying substituents (e.g., 4-fluoro vs. 4-nitro groups) .
Q. What experimental strategies validate the mechanism of antitumor activity?
- Reactive Oxygen Species (ROS) assays : Measure intracellular ROS levels via fluorescent probes (e.g., DCFH-DA) to assess oxidative stress induction .
- Metal chelation studies : Use UV-Vis spectroscopy to evaluate Fe or Cu binding, which may disrupt cancer cell iron metabolism .
- Apoptosis markers : Western blotting for caspase-3/9 activation or flow cytometry for Annexin V/PI staining .
Q. How are reaction conditions optimized for scalability?
- Solvent screening : Test polar (methanol) vs. non-polar (DCM) solvents to balance yield and solubility .
- Catalyst variation : Compare glacial acetic acid vs. p-toluenesulfonic acid for condensation efficiency.
- Temperature gradients : Reflux (70°C) vs. room temperature for kinetic control .
Methodological Notes
- Contradiction management : While emphasizes hydrazine hydrate for thiosemicarbazide synthesis, highlights side reactions with unprotected hydrazine, recommending t-Boc protection for purity .
- Data interpretation : Inconsistent bioactivity results across cell lines may arise from differential expression of target proteins (e.g., ribonucleotide reductase) or metal ion concentrations in media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
